molecular formula C15H18FN3O B2647350 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034362-76-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2647350
CAS No.: 2034362-76-8
M. Wt: 275.327
InChI Key: DSZBWIWRFUWJJI-UHFFFAOYSA-N
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Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide (Molecular Formula: C₁₅H₁₈FN₃O, Molecular Weight: 275.32 g/mol) is a synthetic small molecule featuring a 1,5-dimethylpyrazole moiety linked to a 4-fluorophenylacetamide group via an ethyl chain. This structure is representative of the pyrazole class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry known for their extensive therapeutic profile, including potential anti-inflammatory and anticancer activities . The fluorophenyl group may enhance electronic properties and metabolic stability, while the acetamide functionality contributes to hydrogen-bonding capacity, which is critical for interactions with biological targets . Pyrazole-based compounds have a well-documented history in drug discovery, with several analogs serving as non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors . Researchers can investigate this compound as a key intermediate in the synthesis of more complex molecules or as a lead structure in biological screening assays. Its structural features make it a candidate for exploring mechanisms in oncology research, particularly in the design of novel apoptosis inducers or agents that cause cell cycle arrest . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-11-9-14(18-19(11)2)7-8-17-15(20)10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZBWIWRFUWJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Weight : 307.4 g/mol
  • IUPAC Name : N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-(4-fluorophenyl)acetamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in these cancer cell lines.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit inflammatory pathways, which may be beneficial in treating inflammation-related disorders. The specific pathways affected by this compound require further investigation but may involve modulation of cytokine release and inhibition of inflammatory mediators.

The biological activity of this compound can be attributed to several mechanisms:

  • Cation-Pumping P-Type ATPase Inhibition : Similar to other pyrazoleamides, this compound may disrupt Na+^+ homeostasis in cells by targeting cation-pumping ATPases, leading to increased intracellular sodium concentrations and subsequent cellular stress .
  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole derivatives in various biological contexts:

  • A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values indicating potent activity .
  • Another research highlighted that compounds similar to this compound were effective against drug-resistant malaria parasites by disrupting Na+^+ homeostasis .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acetamide backbone with several analogs. Key differentiating factors include:

  • Substituent on the Pyrazole Ring : The ethyl linker in the target compound contrasts with phenyl or oxo groups in analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenyl)acetamide (Compound A, ) .
  • Aromatic Rings : The 4-fluorophenyl group in the target compound differs from dichlorophenyl (Compound A) or thiazolyl (Compound B, ) substituents, impacting electronic and steric profiles .

Crystallographic and Conformational Analysis

Compound Dihedral Angles (°) Hydrogen Bonding Motifs Melting Point (K)
Target Compound Not reported Likely N–H⋯O (inferred) Not reported
Compound A () 48.45 (dichlorophenyl/pyrazole) R₂²(10) dimers via N–H⋯O 473–475
Compound B () 79.7 (dichlorophenyl/thiazol) R₂²(8) chains via N–H⋯N 489–491
Compound C () Not reported Not reported Not reported
  • Dihedral Angles : Substituents significantly influence molecular planarity. Compound A shows moderate angles (48.45°), while Compound B has a larger twist (79.7°) due to steric repulsion . The target compound’s ethyl-pyrazole group may reduce steric hindrance compared to phenyl substituents.
  • Hydrogen Bonding : Amide groups in analogs form motifs like R₂²(10) dimers (Compound A) or R₂²(8) chains (Compound B). The target compound’s amide likely participates in similar interactions, affecting crystal packing .

Substituent Effects on Physicochemical Properties

  • Fluorine vs.
  • Heterocyclic Moieties: Pyrazole (target compound) vs. Thiazole’s sulfur atom may enhance metal-binding capacity .

Analytical Data Comparison

Technique Target Compound Compound A ()
IR Not reported N–H (3280 cm⁻¹), C=O (1660 cm⁻¹)
NMR Not reported δ 2.25 (CH₃), δ 7.20–7.40 (Ar-H)
Melting Point Not reported 473–475 K
  • Purity : HPLC-UV and HR-MS (as in ) are standard for confirming purity in analogs .

Implications of Structural Differences

  • Bioactivity : Fluorine’s electronegativity may improve metabolic stability compared to chlorine in Compound A .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A stepwise approach is typically employed:

Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-keto esters under acidic/basic conditions.

Side-chain introduction : Alkylation or nucleophilic substitution to attach the ethyl linker to the pyrazole.

Acetamide coupling : React the intermediate with 4-fluorophenylacetic acid using carbodiimides (e.g., EDC) in dichloromethane or DMF, with triethylamine as a base .

  • Optimization : Control temperature (e.g., 273 K for carbodiimide activation) and use inert atmospheres to minimize side reactions. Monitor progress via TLC and purify via column chromatography .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., 1,5-dimethyl substitution) and acetamide linkage via characteristic shifts (e.g., NH at δ 8–10 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., calculated for C₁₆H₁₉FN₃O: 296.1508 Da).
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Procedure :

Grow single crystals via slow evaporation in solvents like dichloromethane or ethanol.

Collect X-ray diffraction data (Mo-Kα radiation, 100 K).

Use SHELXL for refinement, applying constraints for H-atoms and analyzing hydrogen-bonding patterns (e.g., R₁ < 0.05 for high-quality data) .

  • Key Metrics : Report dihedral angles between aromatic rings (e.g., pyrazole vs. fluorophenyl planes) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R₂²(10) motifs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxy groups) to assess electronic/steric effects.
  • Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cell lines (e.g., MCF-7 for cytotoxicity).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., COX-2) .

Q. What computational strategies are effective for predicting stability and reactivity?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess conformational stability over 100 ns trajectories.
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How should contradictory crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

  • Analysis Workflow :

Cross-validate experimental data with Cambridge Structural Database entries for similar acetamides.

Re-examine refinement parameters (e.g., thermal displacement ellipsoids) in SHELXL to detect overfitting.

Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and identify outliers .

Q. What experimental and theoretical approaches can elucidate hydrogen-bonding networks in solid-state structures?

  • Techniques :

  • X-ray Topology : Map hydrogen bonds (e.g., N–H⋯O, C–H⋯π) using graph-set notation (e.g., D(2) chains or R₂²(8) rings).
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency.
  • Energy Frameworks (Mercury) : Visualize interaction energies to prioritize dominant motifs .

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